molecular formula C17H17ClN2O4S B3545599 METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3545599
M. Wt: 380.8 g/mol
InChI Key: ZLIPXDBCNHOQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, followed by the introduction of the chlorobenzamido, dimethylcarbamoyl, and methyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzamido group can be reduced to the corresponding amine.

    Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the chlorobenzamido group may produce the corresponding amine.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structure can be optimized to enhance its pharmacological properties.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction, or changes in gene expression.

Comparison with Similar Compounds

  • METHYL 2-(3-CHLOROBENZAMIDO)BENZOATE
  • ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE
  • METHYL 3-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE

Comparison: Compared to these similar compounds, METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a unique combination of functional groups that confer distinct chemical and biological properties. Its thiophene ring and dimethylcarbamoyl group differentiate it from other chlorobenzamido derivatives, potentially leading to different reactivity and applications.

Properties

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-9-12(17(23)24-4)15(25-13(9)16(22)20(2)3)19-14(21)10-6-5-7-11(18)8-10/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIPXDBCNHOQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
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METHYL 2-(3-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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